N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is an organic compound that features a thiophene ring and a furan ring, both of which are heterocyclic structures. The presence of these rings makes the compound interesting for various chemical and biological applications. The sulfonamide group adds to its versatility, making it a potential candidate for pharmaceutical and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide typically involves the reaction of 2,5-dimethylfuran with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes, while reduction of the sulfonamide group yields amines.
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the furan ring, making it less versatile.
2,5-Dimethylfuran: Does not contain the sulfonamide group, limiting its biological applications.
N-(Furan-2-ylmethyl)thiophene-2-sulfonamide: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is unique due to the combination of its furan and thiophene rings with a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Biological Activity
N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a furan moiety, which contribute to its biological properties. The presence of the dimethylfuran moiety is particularly notable as it has been associated with various antimicrobial activities.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₃S |
Molecular Weight | 250.29 g/mol |
CAS Number | 1235227-63-0 |
Boiling Point | Not Available |
Melting Point | Not Available |
Antimicrobial Activity
Recent studies have highlighted the compound's potent antibacterial properties against resistant strains of bacteria. For instance, in vitro investigations revealed that this compound exhibits significant activity against Klebsiella pneumoniae, particularly those strains producing New Delhi Metallo-beta-lactamase (NDM-1). The minimum inhibitory concentration (MIC) was found to be as low as 0.39 μg/mL, indicating strong antibacterial efficacy.
The mechanism of action is believed to involve disruption of bacterial protein functions, which is critical for cellular integrity and proliferation. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents targeting multidrug-resistant pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies using cell culture models such as A549 (lung cancer) and Caco-2 (colon cancer) indicate that derivatives of this compound may possess cytotoxic effects against cancer cells. The structure-activity relationship suggests that modifications to the thiophene or furan moieties can enhance anticancer potency .
Case Studies and Research Findings
-
Antimicrobial Efficacy Against Drug-resistant Strains :
- A study demonstrated the effectiveness of this compound against various resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a MIC of 0.5 μg/mL against MRSA, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
- Cytotoxicity in Cancer Cell Lines :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene and furan structures can significantly influence biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution on thiophene | Enhanced antibacterial properties |
Alteration of furan group | Increased anticancer efficacy |
These findings underscore the importance of structural modifications in optimizing the biological profile of thiophene-based compounds.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHLFBHZQYAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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